2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one
CAS No.: 27074-60-8
Cat. No.: VC17218092
Molecular Formula: C6H9ClFNO2
Molecular Weight: 181.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27074-60-8 |
|---|---|
| Molecular Formula | C6H9ClFNO2 |
| Molecular Weight | 181.59 g/mol |
| IUPAC Name | 2-chloro-2-fluoro-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C6H9ClFNO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
| Standard InChI Key | CKPUHFUQFHBWAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C(=O)C(F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one belongs to the class of α-haloketones, featuring a morpholine ring tethered to a chloro-fluoro-substituted acetyl group. Its IUPAC name, 2-chloro-2-fluoro-1-morpholin-4-ylethanone, reflects the substitution pattern on the ethanone backbone. The compound’s stereoelectronic properties arise from the electron-withdrawing effects of chlorine and fluorine atoms, which influence its reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 27074-60-8 | |
| Molecular Formula | ||
| Molecular Weight | 181.59 g/mol | |
| InChI Key | CKPUHFUQFHBWAJ-UHFFFAOYSA-N | |
| Canonical SMILES | C1COCCN1C(=O)C(F)Cl |
Crystallographic and Conformational Analysis
Although no direct crystallographic data exist for this compound, related morpholine-containing structures exhibit distinct packing behaviors. For example, 2,3-diphenyl-1-(morpholin-4-ylacetyl) derivatives crystallize in the monoclinic space group , with unit cell parameters , , and . These findings suggest that the morpholine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding . Such structural insights are critical for predicting the solubility and stability of 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one in various solvents.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-chloro-2-fluoro-1-(morpholin-4-yl)ethan-1-one typically involves multi-step protocols, though detailed procedures remain proprietary. Analogous compounds, such as 2-chloro-1-(morpholin-4-yl)ethan-1-one (CAS: 1440-61-5), are synthesized via nucleophilic acyl substitution, where morpholine reacts with chloroacetyl chloride under controlled conditions . For the fluoro-chloro variant, fluorination likely occurs via halogen exchange or electrophilic substitution, requiring anhydrous solvents like dichloromethane and catalysts such as potassium fluoride .
Table 2: Comparative Synthetic Parameters for Morpholine-Based Ketones
| Compound | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| 2-Chloro-1-(morpholin-4-yl)ethan-1-one | 72 | DCM, 0°C, 12 h | |
| 2-Fluoro-1-(morpholin-4-yl)propan-1-one | 65 | THF, −78°C, BF₃·OEt₂ catalyst |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The -NMR spectrum of 2-chloro-1-(morpholin-4-yl)ethan-1-one reveals a singlet at δ 3.6–3.8 ppm for the morpholine protons and a triplet at δ 4.2 ppm for the chloromethyl group .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | 2-Chloro-1-(morpholin-4-yl)ethan-1-one | 2-Chloro-2-fluoro Variant (Predicted) |
|---|---|---|
| Density | 1.257 g/mL at 25°C | ~1.3 g/mL |
| Vapor Pressure | 0.00164 mmHg at 25°C | <0.001 mmHg |
| LogP (Octanol-Water) | 0.89 | 1.2 (Estimated) |
Stability and Hygroscopicity
The compound is hygroscopic, necessitating storage in airtight containers under inert gas . Decomposition may occur under strong acidic or basic conditions, releasing hydrogen chloride or hydrogen fluoride gases.
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